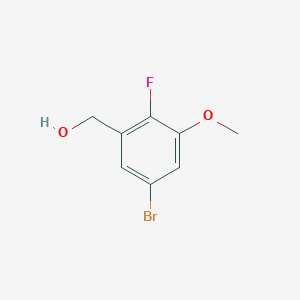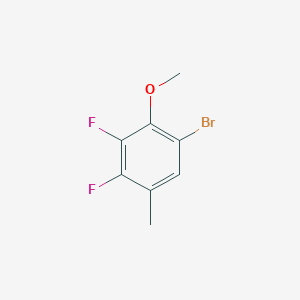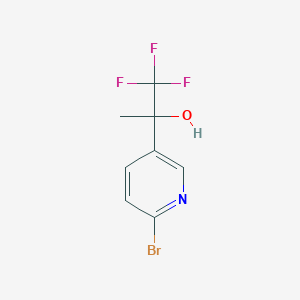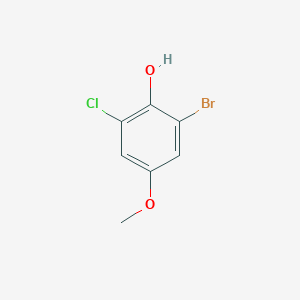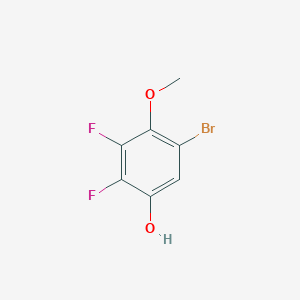
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 1781546-49-3 . It has a molecular weight of 253.04 . The IUPAC name for this compound is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of compounds, including fluorinated drugs, polymers, and pharmaceuticals. It has also been used in biochemistry and pharmacology as a tool to study the structure and function of proteins and enzymes. In addition, this compound has been used in the synthesis of fluorinated polymers and pharmaceuticals, such as anti-fungal agents and anti-cancer drugs.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is not yet fully understood. However, it has been suggested that the bromine and fluorine atoms of this compound interact with the target molecules, causing changes in their structure and function. The bromine and fluorine atoms can form covalent bonds with the target molecules, altering their shape and function. In addition, the bromine and fluorine atoms can also interact with the target molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been suggested that this compound may have a range of biological effects, including cytotoxicity, apoptosis, and inhibition of cell proliferation. In addition, this compound has been shown to have anti-inflammatory and anti-viral effects in vitro.
Advantages and Limitations for Lab Experiments
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is a highly reactive compound and has a wide range of applications in organic synthesis, biochemistry, and pharmacology. However, it has some limitations for lab experiments. This compound is a highly corrosive compound and can be hazardous to human health if not handled properly. In addition, it is a volatile compound and can easily decompose if not stored properly.
Future Directions
The potential applications of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol are still being explored. Future research should focus on the development of new synthesis methods for this compound and the study of its biochemical and physiological effects. In addition, research should focus on the development of new applications for this compound, such as the synthesis of new fluorinated drugs and polymers. Finally, research should focus on the development of new methods for the safe handling of this compound in laboratory experiments.
Synthesis Methods
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol can be synthesized through a two-step process. The first step is the reaction of 2,3-difluoro-4-methoxyphenol with bromine in a solvent, such as methanol, to form 5-bromo-2,3-difluoro-4-methoxyphenol. The second step is the reaction of 5-bromo-2,3-difluoro-4-methoxyphenol with methanol to form this compound. This synthesis method is simple and cost-effective and can be used to produce high yields of this compound.
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2,3-difluoro-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIYSWOXVYDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)
